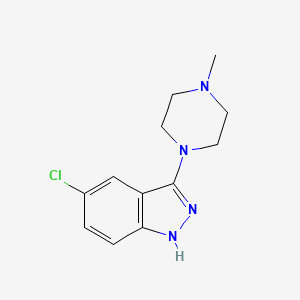
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 3-position of the indazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indazole core structure.
Chlorination: The indazole core is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The chlorinated indazole is then reacted with 4-methylpiperazine under suitable conditions, often involving a base like potassium carbonate, to introduce the piperazine group at the 3-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the indazole ring or the piperazine group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it could bind to G-protein coupled receptors or ion channels, altering their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can be compared with other indazole derivatives, such as:
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indole: Similar structure but with an indole core instead of indazole.
5-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazole: Contains a pyrazole ring instead of indazole.
5-chloro-3-(4-methylpiperazin-1-yl)-1H-benzimidazole: Features a benzimidazole core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
CAS No. |
124673-62-7 |
|---|---|
Molecular Formula |
C12H15ClN4 |
Molecular Weight |
250.73 g/mol |
IUPAC Name |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI Key |
QRNHTSFHCVUGIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)


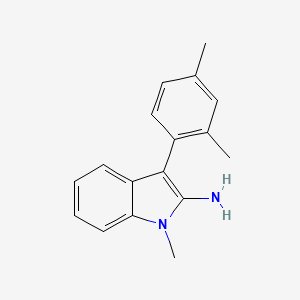


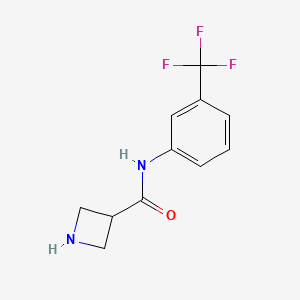
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)


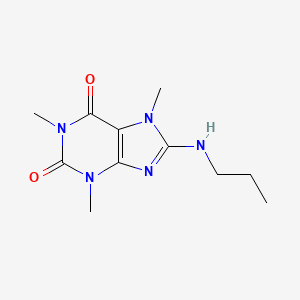
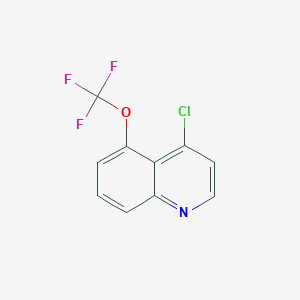
![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
